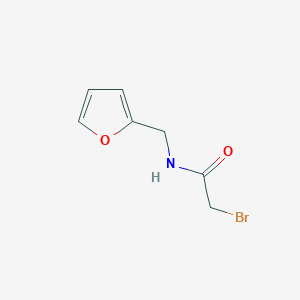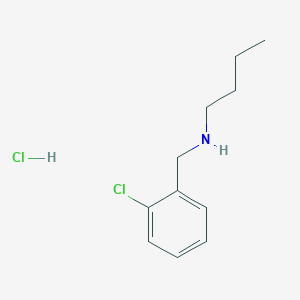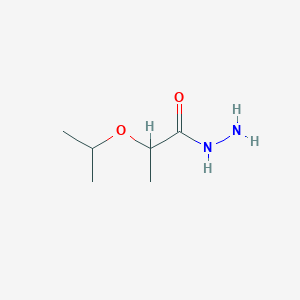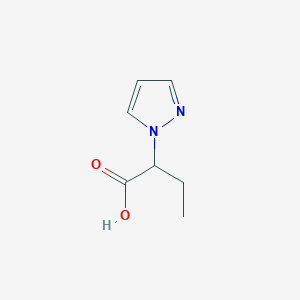![molecular formula C16H10O4 B1284458 Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-méthanone CAS No. 497058-31-8](/img/structure/B1284458.png)
Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone is a complex organic compound that features a benzofuran moiety fused with a benzo[1,3]dioxole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Applications De Recherche Scientifique
Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies investigating its potential as an anticancer agent.
Medicine: The compound is being explored for its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the development of new materials with specific electronic properties
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It’s known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through a palladium-catalyzed C-N cross-coupling reaction.
Introduction of the Benzo[1,3]dioxole Ring: This step often involves the use of a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds share a similar core structure and exhibit anticancer activity.
Benzodioxol carboxamide derivatives: These have shown potential as antidiabetic agents.
Uniqueness
Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone is unique due to its dual-ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential biological activities compared to other similar compounds .
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl(1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-16(11-5-6-13-14(8-11)19-9-18-13)15-7-10-3-1-2-4-12(10)20-15/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYBQIWWJQJSOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587619 |
Source


|
| Record name | (2H-1,3-Benzodioxol-5-yl)(1-benzofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497058-31-8 |
Source


|
| Record name | (2H-1,3-Benzodioxol-5-yl)(1-benzofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)


